Molecular Architecture Advantage: α-Branched THP-Methanamine Bridge Versus Linear Methylamine in Oxadiazole Building Blocks
CAS 1798883-94-9 features an α-branched methanamine linker connecting the 3-methyl-1,2,4-oxadiazole ring to a tetrahydro-2H-pyran-4-yl group, creating a 3D vector unavailable in the simpler (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90928-92-0, MW 113.12). The THP ring adds one hydrogen bond acceptor (ether O) and increases the molecular weight by 84.11 Da (197.23 vs. 113.12), while introducing a chiral sp³ center at the methanamine carbon. This architectural distinction directly mirrors the scaffold topology employed in Navacaprant (BTRX-335140), a clinical-stage KOR antagonist that embeds the 3-methyl-1,2,4-oxadiazol-5-yl-THP motif to achieve sub-nanomolar target engagement (KOR IC₅₀ = 0.8 nM) . In contrast, the linear methylamine analog offers only a single rotatable bond for vector projection and lacks the ether HBA, limiting its utility in occupancy-driven SAR campaigns .
| Evidence Dimension | Molecular weight / H-bond acceptor count / sp³ character / chiral centers |
|---|---|
| Target Compound Data | MW 197.23 g/mol; HBA count = 4 (oxadiazole N + O, amine N, THP ether O); Fraction sp³ (Fsp³) ≈ 0.78; 1 chiral center (racemic unless resolved) |
| Comparator Or Baseline | (3-Methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90928-92-0): MW 113.12 g/mol; HBA count = 3; Fsp³ ≈ 0.25; achiral |
| Quantified Difference | ΔMW = +84.11 Da (+74%); ΔHBA = +1; ΔFsp³ ≈ +0.53; +1 chiral center. Navacaprant incorporating analogous THP-oxadiazole motif: KOR IC₅₀ 0.8 nM vs. μOR IC₅₀ 110 nM (137-fold selectivity) |
| Conditions | Navacaprant data: OPRK1-BLA U2OS cell-based antagonist assay, 0–10 μM, 4 h incubation (Aladdin Scientific datasheet). Physicochemical properties calculated from SMILES: CC1=NOC(=N1)C(N)C2CCOCC2. |
Why This Matters
The additional HBA and 3D vector provided by the THP-methanamine architecture directly enables key binding interactions in kinase and GPCR pockets, as demonstrated by Navacaprant's sub-nanomolar KOR potency—buyers selecting the simpler methylamine analog forfeit this interaction capacity and the resulting selectivity gains.
